molecular formula C23H30N2O4 B242010 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

カタログ番号 B242010
分子量: 398.5 g/mol
InChIキー: FEZKHTPUJYEYLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one, also known as MORPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MORPH is a highly selective and potent agonist of the μ-opioid receptor, which makes it a promising candidate for the treatment of pain and addiction.

作用機序

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its pharmacological effects by binding to and activating the μ-opioid receptor. This activation leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to activate the β-arrestin pathway, which is thought to play a role in the development of tolerance and dependence.
Biochemical and Physiological Effects:
7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce analgesia, and improve motor function in animal models of Parkinson's disease. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, reducing cell death and oxidative stress in models of neurodegenerative diseases.

実験室実験の利点と制限

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several advantages for lab experiments, including its high selectivity and potency for the μ-opioid receptor, which allows for precise and targeted studies. However, its potential for tolerance and dependence can make it difficult to use in long-term studies. Additionally, the complex synthesis method for 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can make it difficult to obtain in large quantities, which can limit its use in certain experiments.

将来の方向性

There are several potential future directions for research on 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one. One area of interest is the development of novel analogs with improved pharmacological properties, such as reduced potential for tolerance and dependence. Additionally, further studies are needed to fully understand the neuroprotective effects of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one and its potential as a therapeutic agent for neurodegenerative diseases. Finally, studies on the safety and efficacy of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one in human subjects are needed to determine its potential as a clinical drug candidate.

合成法

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is synthesized through a multistep process, starting with the reaction of 3-(4-morpholinyl)propanol with 7-methyl-1,2,3,4-tetrahydro-5H-benzo[3,4]chromen-5-one. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield the final product.

科学的研究の応用

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been extensively studied in the field of pharmacology and has shown promising results in various preclinical studies. Its high selectivity and potency for the μ-opioid receptor make it a potential candidate for the treatment of pain and addiction. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases.

特性

製品名

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

分子式

C23H30N2O4

分子量

398.5 g/mol

IUPAC名

7-methyl-10-(3-morpholin-4-ylpropyl)-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H30N2O4/c1-16-21-17(13-20-18-5-2-3-6-19(18)23(26)29-22(16)20)14-25(15-28-21)8-4-7-24-9-11-27-12-10-24/h13H,2-12,14-15H2,1H3

InChIキー

FEZKHTPUJYEYLB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OCN(C3)CCCN4CCOCC4)C5=C(CCCC5)C(=O)O2

正規SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCCN5CCOCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。